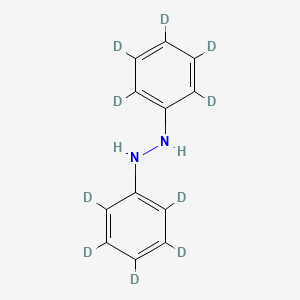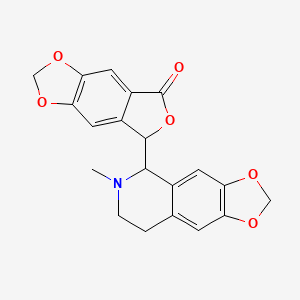
Decumbenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decumbenine is a naturally occurring isoquinoline alkaloid, known for its unique chemical structure and potential applications in various scientific fields. Isoquinoline alkaloids are a significant class of compounds found in plants, and they often exhibit a wide range of biological activities. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of decumbenine B has been achieved through various methods. One notable method involves the use of Ru(III)-catalyzed direct ortho-hydroxymethylation of intermediate compounds. This method is efficient and minimizes the shortcomings of existing synthetic routes . The synthesis typically involves five steps, starting from commercially available materials, and results in an overall yield of 26.1% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories can be adapted for larger-scale production. The use of metal-catalyzed reactions, such as those involving ruthenium, provides a scalable approach for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Decumbenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives.
Scientific Research Applications
Decumbenine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure makes it a useful building block for creating novel compounds.
Biology: this compound exhibits various biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine: Research into this compound’s pharmacological properties suggests it may have potential as a therapeutic agent for treating certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which decumbenine exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that this compound interacts with cellular proteins and enzymes, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Decumbenine can be compared with other isoquinoline alkaloids, such as:
Papaverine: Known for its vasodilatory properties.
Morphine: A potent analgesic used in pain management.
Codeine: An analgesic and antitussive agent.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the potential for diverse biological activities. Unlike some other isoquinoline alkaloids, this compound has shown promise in various research applications, making it a compound of significant interest.
Properties
Molecular Formula |
C20H17NO6 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-5H-furo[3,4-f][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C20H17NO6/c1-21-3-2-10-4-14-15(24-8-23-14)5-11(10)18(21)19-12-6-16-17(26-9-25-16)7-13(12)20(22)27-19/h4-7,18-19H,2-3,8-9H2,1H3 |
InChI Key |
GDFCROCCWCFYQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=CC6=C(C=C5C(=O)O4)OCO6)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


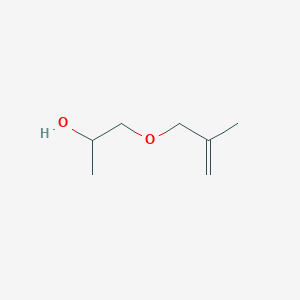
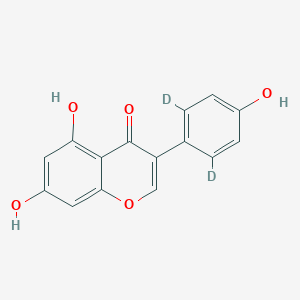
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
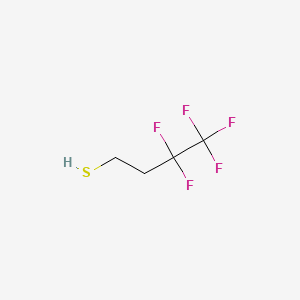
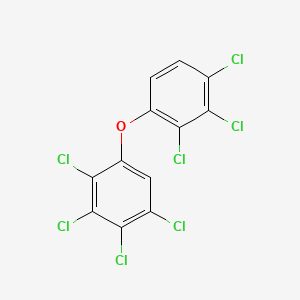
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
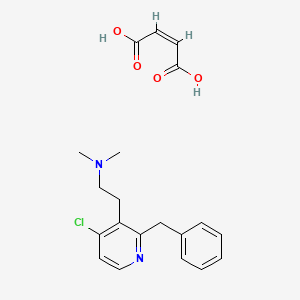

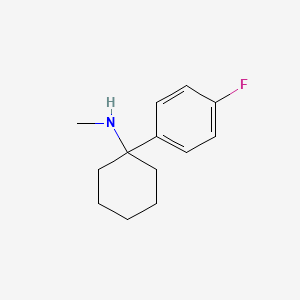
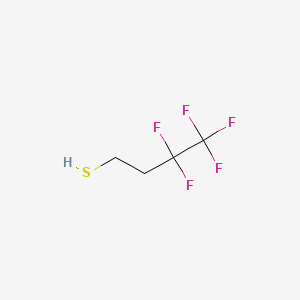

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
